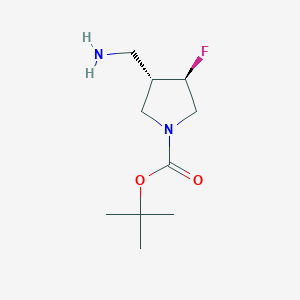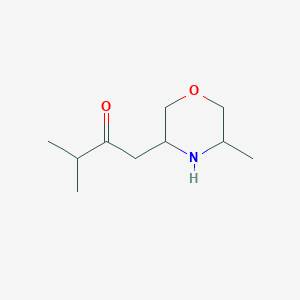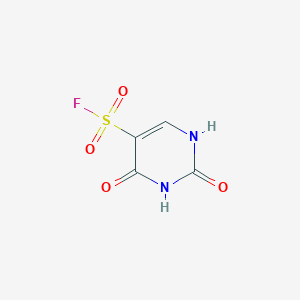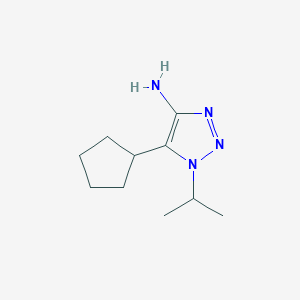
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentyl ring and a triazole moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Propan-2-ylation: The addition of a propan-2-yl group to the nitrogen atom of the triazole ring.
Amine Formation: The final step involves the formation of the amine group at the 4th position of the triazole ring.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopentyl and propan-2-yl groups.
5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Cyclopentyl-1-(methyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
5-cyclopentyl-1-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-9(10(11)12-13-14)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
OFQYLOVXDPGOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(N=N1)N)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


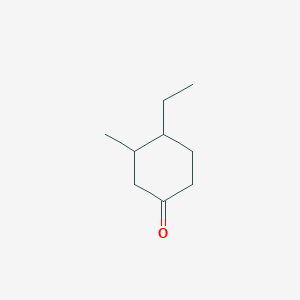
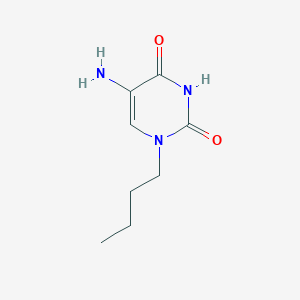
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
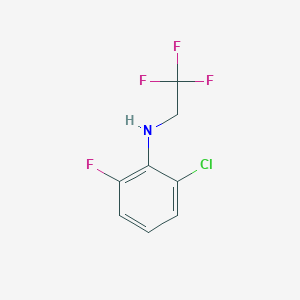
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
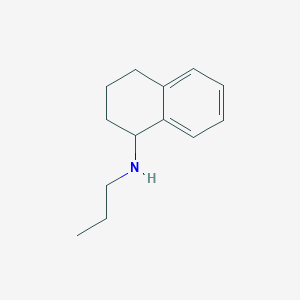

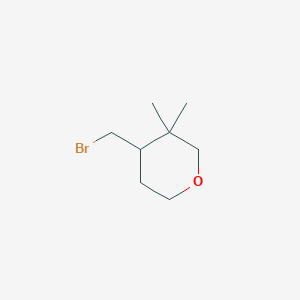

![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
